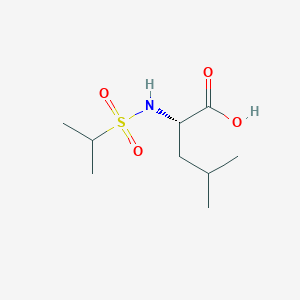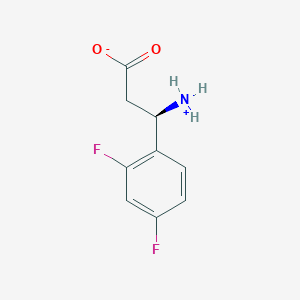![molecular formula C12H16N2O2S B7864542 cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864542.png)
cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a complex organic compound characterized by its unique molecular structure, which includes a phenylsulfonyl group attached to an octahydropyrrolo[3,4-b]pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common approach is the reaction of phenylsulfonyl chloride with an appropriate octahydropyrrolo[3,4-b]pyrrole derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has been studied for its potential biological activity, including its ability to interact with various biomolecules and cellular targets.
Medicine: The medical applications of this compound are still under investigation, but it shows promise as a precursor for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Wirkmechanismus
The mechanism by which cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Phenylsulfonyl derivatives: Other compounds with phenylsulfonyl groups, such as phenylsulfonic acid and phenylsulfonyl chloride, share structural similarities but differ in their functional groups and reactivity.
Octahydropyrrolo[3,4-b]pyrrole derivatives: Compounds with similar ring structures, such as octahydropyrrolo[3,4-b]pyrrole itself, exhibit different substituents and properties.
Uniqueness: cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole stands out due to its specific combination of the phenylsulfonyl group and the octahydropyrrolo[3,4-b]pyrrole ring system, which imparts unique chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
(3aS,6aS)-5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-8-10-6-7-13-12(10)9-14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZLXANEHRFCR-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-hydroxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenecarboximidamide](/img/structure/B7864462.png)

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone](/img/structure/B7864474.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B7864482.png)
![cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864490.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one](/img/structure/B7864522.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B7864525.png)
![cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864541.png)
![(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864544.png)
![cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864551.png)
![cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864554.png)
![Methyl (2S)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7864557.png)


